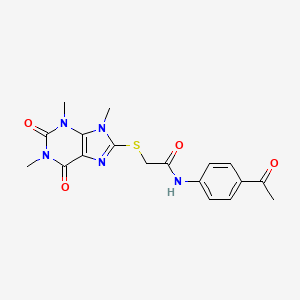

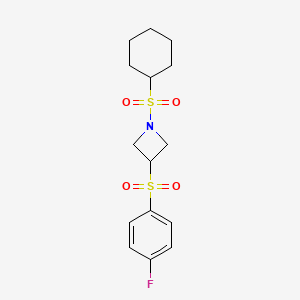

1-(Cyclohexylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfonyl, cyclohexyl, and fluorophenyl groups. The sulfonyl group is known to participate in a variety of reactions, including substitution and elimination reactions . The fluorophenyl group could also be involved in nucleophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis of Fluorine-Containing Compounds

Research has explored the synthesis of fluorine-containing compounds, including azetidines and oxetanes, utilizing related structures. The Julia–Kocienski reaction, for instance, has been applied to create new precursors of fluorinated four-membered rings that contain various functional groups, such as a nucleic base, ester, or aryl sulfone function, along with a pyrrolidine ring. These compounds are critical for developing new materials and drugs due to the unique properties imparted by the fluorine atoms (Laporte et al., 2015).

Development of Antimycobacterial Agents

Sulfonamide derivatives, incorporating fluorine and triazine moieties, have been studied for their effectiveness as inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are essential for the bacterium's life cycle, and the inhibitors could potentially lead to new antimycobacterial agents with mechanisms of action different from currently used drugs, addressing drug resistance issues (Ceruso et al., 2014).

Synthesis of Pyrroles and Azetidines

The gold-catalyzed cascade synthesis of 2,5-disubstituted pyrroles from N-sulfonyl-2-(1-ethoxypropargyl)azetidines showcases a method to generate complex structures from simpler azetidine derivatives. This synthetic strategy provides access to compounds that are potentially useful in various applications, including pharmaceuticals (Pertschi et al., 2017).

Antibacterial Activity Against Rice Bacterial Leaf Blight

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against rice bacterial leaf blight. Such studies highlight the potential agricultural applications of these compounds in developing new plant protection agents (Shi et al., 2015).

Propiedades

IUPAC Name |

1-cyclohexylsulfonyl-3-(4-fluorophenyl)sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4S2/c16-12-6-8-13(9-7-12)22(18,19)15-10-17(11-15)23(20,21)14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKWRHJXJXRPJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2987933.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2987935.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2987936.png)

![4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2987941.png)

![1-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2987947.png)

![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2987953.png)